Tris(N,N'-di-i-propylformamidinato)yttrium(III), 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

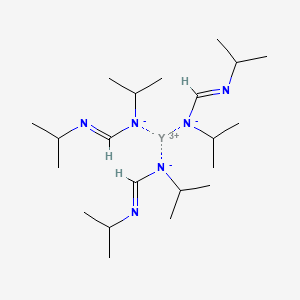

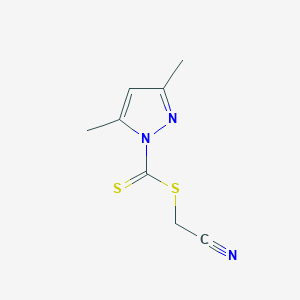

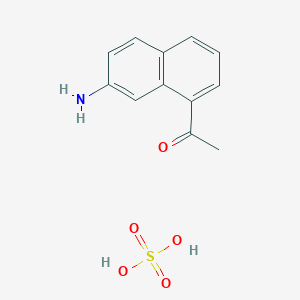

Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% is a chemical compound with the molecular formula C21H45N6Y . It is a light beige-yellow solid and is air and moisture sensitive .

Molecular Structure Analysis

The molecular structure of Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% is represented by the formula C21H45N6Y . The molecular weight of the compound is 470.53 .Chemical Reactions Analysis

Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% has been used as a precursor in a water-assisted thermal atomic layer deposition (ALD) process for the fabrication of high-quality Y2O3 thin films . This precursor exhibits distinct advantages such as improved chemical and thermal stability over the existing Y2O3 ALD precursors .Physical And Chemical Properties Analysis

Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% is a light beige-yellow solid . It is air and moisture sensitive . The molecular weight of the compound is 470.53 .科学的研究の応用

TFPY is widely used in scientific research as a reagent for various organic synthesis reactions. It has been used as a catalyst in a number of organic and inorganic reactions, including the synthesis of amines, carboxylic acids, and alcohols. It has also been used as a catalyst for the synthesis of polymers, for the preparation of organometallic complexes, and for the synthesis of heterocyclic compounds. In addition, TFPY has been used in the synthesis of pharmaceuticals, in the manufacture of electronic materials, and in the production of agrochemicals.

作用機序

Target of Action

Tris(N,N’-di-i-propylformamidinato)yttrium(III) is primarily used as a precursor in the atomic layer deposition (ALD) process . Its primary target is the surface of substrates where it is used to deposit thin films of yttrium oxide (Y2O3) .

Mode of Action

The compound interacts with its target (the substrate surface) through a water-assisted thermal ALD process . It exhibits improved chemical and thermal stability over existing Y2O3 ALD precursors . This leads to excellent thin film characteristics, including smoothness, homogeneity, and polycrystallinity .

Biochemical Pathways

These films are used in various applications, including as a potential gate dielectric in metal oxide semiconductor field effect transistors (MOSFETs), protective coatings, and waveguides in solid-state lasers .

Pharmacokinetics

Its properties such as high volatility and intrinsic reactivity are crucial for its function in the ald process .

Result of Action

The use of Tris(N,N’-di-i-propylformamidinato)yttrium(III) in the ALD process results in the deposition of high-quality Y2O3 thin films . These films exhibit a high relative permittivity and a large direct band gap, making them useful in various applications . For instance, they meet the requirements of gate oxides for complementary metal-oxide-semiconductor (CMOS) based applications .

Action Environment

The action of Tris(N,N’-di-i-propylformamidinato)yttrium(III) is influenced by environmental factors such as temperature and the presence of water . The compound is used in a wide temperature range of 150 °C to 325 °C in a water-assisted thermal ALD process . It is also noted to be air sensitive and moisture sensitive .

実験室実験の利点と制限

TFPY has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. In addition, it is relatively soluble in a variety of organic solvents, making it easy to work with. The main limitation of TFPY is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.

将来の方向性

As TFPY has been demonstrated to be a useful reagent for various organic synthesis reactions, there are a number of potential future directions for its use. For example, it could be used as a catalyst for the synthesis of more complex molecules, such as natural products or pharmaceuticals. It could also be used in the synthesis of polymers, or in the production of agrochemicals. In addition, further research could be conducted to explore the effects of TFPY on enzymes and proteins, as well as on the structure of DNA. Finally, further research could be conducted to explore the potential anti-bacterial and anti-fungal properties of TFPY.

合成法

TFPY is synthesized by reacting yttrium(III) chloride with N,N'-di-i-propylformamidinato in an aqueous solution. The reaction is typically performed in an inert atmosphere such as nitrogen or argon. The reaction is generally carried out at room temperature, although it can be performed at higher temperatures for faster reaction times. The reaction is typically complete within a few hours and the product is isolated by filtration.

Safety and Hazards

Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% is classified as a skin irritant and can cause serious eye irritation . It is recommended to handle it under inert gas and to wear protective gloves, eye protection, and face protection when handling it . In case of eye contact, it is advised to rinse cautiously with water for several minutes .

特性

IUPAC Name |

propan-2-yl(propan-2-yliminomethyl)azanide;yttrium(3+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H15N2.Y/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKYHKDAOQFECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[Y+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45N6Y |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)

![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)